N-(4-sec-butoxyphenyl)isonicotinamide
Description
N-(4-sec-butoxyphenyl)isonicotinamide is a synthetic derivative of isonicotinamide, a pyridine-based compound with a well-documented role in medicinal chemistry. The molecule comprises an isonicotinamide core (pyridine-4-carboxamide) linked to a 4-sec-butoxyphenyl group via an amide bond. The sec-butoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-(4-butan-2-yloxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-12(2)20-15-6-4-14(5-7-15)18-16(19)13-8-10-17-11-9-13/h4-12H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNEIUQGZPZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical properties of isonicotinamide derivatives are highly dependent on substituents. Below is a comparative analysis of N-(4-sec-butoxyphenyl)isonicotinamide and structurally related analogs:
*Calculated based on formula C₁₆H₁₉N₃O₂.
†Based on compound 1 in .
‡Approximate value from .
- Electron Effects : Unlike the electron-withdrawing trifluoromethyl group in , the sec-butoxy substituent is electron-donating, which may alter hydrogen-bonding capacity and target interactions.
- Rigidity vs. Flexibility : The hydrazine linker in introduces rigidity, whereas the sec-butoxy group provides conformational flexibility, possibly affecting binding kinetics.
Pharmacological Activities
- Antimicrobial Activity : Thiazolidinedione derivatives (e.g., compound 68 in ) exhibit broad-spectrum antimicrobial activity due to aromatic and halogen substituents. The sec-butoxyphenyl group may similarly enhance activity by modulating lipophilicity and target affinity.
- Antitubercular Potential: Isonicotinamide derivatives with hydrazine linkers (e.g., ) show anti-tubercular activity. The sec-butoxy group’s bulk could influence interactions with Mycobacterium tuberculosis enzymes, though this requires experimental validation.
- Co-Crystal Formation : Like other isonicotinamides, the target compound may form co-crystals with carboxylic acids or heterocycles (e.g., pyrazine), improving solubility and stability .
Key Research Findings and Gaps
- Structure-Activity Relationships (SAR) : The sec-butoxy group’s impact on bioactivity remains underexplored. Comparative studies with tert-butoxy or linear alkoxy analogs could clarify its role.
- Toxicity Data: No direct toxicological data exist for this compound. Extrapolation from structurally related GRAS compounds is insufficient for drug development purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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